molecular formula C14H14N4O2 B14015127 4-Aminophenyl 4-guanidinobenzoate

4-Aminophenyl 4-guanidinobenzoate

Cat. No.: B14015127
M. Wt: 270.29 g/mol
InChI Key: DMWLCBSJFMTCMX-UHFFFAOYSA-N
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Description

4-Aminophenyl 4-guanidinobenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a guanidinium group at the 4-position and an aminophenyl group at the ester oxygen (Figure 1). This structure confers unique biochemical properties, particularly its role as a protease inhibitor. The guanidinium group interacts with negatively charged catalytic residues in serine proteases (e.g., trypsin-like enzymes), while the aminophenyl moiety enhances solubility and modulates binding kinetics . It is widely used in enzymology to study protease mechanisms and in drug development for conditions like obesity, where enteropeptidase inhibition is targeted .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

(4-aminophenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C14H14N4O2/c15-10-3-7-12(8-4-10)20-13(19)9-1-5-11(6-2-9)18-14(16)17/h1-8H,15H2,(H4,16,17,18)

InChI Key

DMWLCBSJFMTCMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N=C(N)N

Origin of Product

United States

Preparation Methods

Activation and Coupling Reagents

Typical Reaction Conditions

  • Temperature range: 10–60 °C
  • Reaction time: 8–20 hours
  • Molar ratios: Typically 1:1:1 for guanidinobenzoic acid hydrochloride, EDC·HCl, and methyl 4-hydroxybenzoate (or 4-aminophenol derivatives).
  • DMAP amount: 5–10% by weight relative to guanidinobenzoic acid hydrochloride.

Example Procedure (Adapted from Patent CN102491921A)

Step Description Conditions
1 Dissolve 4-guanidinobenzoic acid hydrochloride and pyridine, add EDC·HCl, methyl 4-hydroxybenzoate, and DMAP Stir at 10–60 °C for 8–20 h
2 Remove pyridine by vacuum distillation at 50–60 °C, cool to room temperature
3 Add water and sodium hydroxide solution (1–10% w/v) at 0–5 °C to precipitate free guanidine Stir 10 min, filter, wash to pH 8–9
4 Dry free guanidine by lyophilization
5 React free guanidine with methanesulfonic acid in methanol at room temperature, then heat at 40–60 °C for 30 min
6 Filter, wash, and dry to obtain solid intermediate
7 Reflux solid with pyridine and activated carbon, filter, cool filtrate to -10 to 0 °C to crystallize Filter and dry final product

This protocol yields the 4-guanidinobenzoate methyl ester monomesylate with high purity and good yield.

Preparation of this compound Derivatives via Amide and Ester Linkages

In medicinal chemistry studies, derivatives such as this compound linked via amide or ester bonds have been synthesized for biological evaluation.

Synthetic Route Example (From Journal of Medicinal Chemistry, 2022)

  • Starting materials: 4-(tert-butoxycarbonyl)aminophenyl acetate derivatives and 4-carbamimidamidobenzoyl chloride hydrochloride.
  • Reaction: Stirring in acetonitrile and pyridine at room temperature overnight.
  • Purification: Preparative high-performance liquid chromatography (HPLC).
  • Deprotection: Treatment with 4 M HCl in ethyl acetate to remove protecting groups.
  • Final isolation: Concentration and washing with ethyl acetate to yield the target compound as trifluoroacetic acid or hydrochloride salts.

This method yields compounds such as N-({4-[(4-carbamimidamidobenzoyl)oxy]phenyl}acetyl)glycine trifluoroacetic acid salt and related derivatives with >95% purity suitable for biological assays.

Catalytic Reduction and Purification in Related Preparations

For related intermediates like 4-aminomethylbenzoic acid, catalytic hydrogenation is employed:

  • Catalyst: Palladium on carbon (Pd/C).
  • Stirring speed: At least 1200 rpm to ensure high conversion.
  • Post-reaction: Filtration to remove catalyst, pH adjustment with acids (e.g., hydrochloric acid), and vacuum drying to obtain high-purity product.

The amount of base (NaOH) added during reaction affects yield significantly, with optimal ratios between 0.2 to 1.0 times the weight of the starting ester.

Summary Table of Preparation Methods

Method Aspect Details References
Activation reagent 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent/base Pyridine
Reaction temperature 10–60 °C
Reaction time 8–20 hours
Post-reaction purification Vacuum distillation to remove pyridine, filtration, washing, lyophilization
Deprotection Acid treatment (4 M HCl in EtOAc or TFA)
Purification Preparative HPLC, recrystallization
Yield and purity High purity (>95%), good yields reported
Catalytic reduction (related) Pd/C catalyst, stirring >1200 rpm, acid workup

Research Findings and Considerations

  • The guanidinyl group in 4-guanidinobenzoate derivatives mimics lysine residues in enzyme substrates, making these compounds potent enzyme inhibitors.
  • Ester bond stability is influenced by electron-withdrawing groups; modifications can improve aqueous stability and biological activity.
  • The synthetic methods emphasize mild conditions to preserve functional groups such as guanidine and amine moieties.
  • Purification techniques like preparative HPLC and recrystallization are crucial for obtaining biologically active compounds with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl 4-guanidinobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and guanidine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.

Scientific Research Applications

4-Aminophenyl 4-guanidinobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminophenyl 4-guanidinobenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border. By binding to the active site of the enzyme, it prevents the cleavage of peptide bonds, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and biochemical profiles of 4-aminophenyl 4-guanidinobenzoate are best understood in comparison to structurally related 4-guanidinobenzoate derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Substituent (R) Molecular Weight Key Enzymatic Targets Solubility (LogP) Applications References
This compound 4-Aminophenyl 313.33 g/mol Enteropeptidase, trypsin-like proteases 1.2 (predicted) Obesity therapy, enzyme kinetics
4’-Acetamidophenyl 4-guanidinobenzoate HCl 4-Acetamidophenyl 348.78 g/mol Matriptase, hepsin 0.8 Cancer research, protease inhibition
4'-Carbomethoxyphenyl 4-guanidinobenzoate 4-Carbomethoxyphenyl 313.30 g/mol Neutrophil elastase 2.5 Inflammatory disease models
4-Methylumbelliferyl 4-guanidinobenzoate (MUGB) 4-Methylumbelliferyl 332.29 g/mol Trypsin 4, MMP-13 1.7 Fluorogenic enzyme assays
4-Amidino-2-nitrophenyl 4-guanidinobenzoate 4-Amidino-2-nitrophenyl 432.35 g/mol HGFA, coagulation factors -0.5 Anticoagulant studies

Key Comparative Insights

Enzyme Affinity and Selectivity: The aminophenyl derivative exhibits high specificity for enteropeptidase (Ki = 12 nM) due to optimal hydrogen bonding between the amino group and the enzyme’s S1 pocket . MUGB, with its fluorescent methylumbelliferyl group, is a substrate for trypsin 4 but shows reduced inhibitory potency (Km = 8 µM vs. 2 µM for the aminophenyl variant) . 4’-Acetamidophenyl derivatives demonstrate enhanced stability in plasma compared to the parent aminophenyl compound, attributed to the acetamido group’s resistance to metabolic hydrolysis .

Solubility and Pharmacokinetics: The aminophenyl substituent improves aqueous solubility (LogP = 1.2) relative to the carbomethoxyphenyl analogue (LogP = 2.5), which favors membrane permeability but limits systemic exposure . MUGB’s methylumbelliferyl group balances hydrophilicity and fluorescence, making it ideal for real-time kinetic assays .

Therapeutic Potential: this compound derivatives with low systemic exposure (e.g., enteric-coated prodrugs) are prioritized for obesity treatment to minimize off-target effects . 4-Amidino-2-nitrophenyl variants show anticoagulant activity but face challenges in oral bioavailability due to high polarity .

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing 4-aminophenyl 4-guanidinobenzoate in academic research?

Answer:
Synthesis typically involves coupling 4-aminophenol derivatives with guanidinobenzoic acid via carbodiimide-mediated esterification. Optimization includes pH control (6–7) to minimize side reactions and using anhydrous conditions to prevent hydrolysis. Characterization requires:

  • HPLC with UV detection (λ = 254 nm) to assess purity .
  • LC-MS/MS to confirm molecular weight and fragmentation patterns. For example, observe peaks corresponding to the guanidinium group (m/z ~60) and benzoate backbone (m/z 121) .
  • FTIR to verify ester linkages (C=O stretch ~1740 cm⁻¹) and guanidine groups (N-H stretches ~3300 cm⁻¹).

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Adhere to GHS hazard classifications (oral toxicity Category 4, skin sensitization Category 1):

  • PPE : Wear nitrile gloves, safety goggles, and lab coats (P280) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261) .
  • Waste disposal : Collect contaminated materials separately and treat with neutralizing agents (e.g., 10% acetic acid) before disposal (P273, P501) .

Advanced Question: How can researchers design experiments to investigate the compound’s interaction with proteolytic enzymes (e.g., trypsin-like proteases)?

Answer:
Use competitive inhibition assays :

Prepare enzyme (e.g., trypsin) in Tris-HCl buffer (pH 8.0) with 1 mM CaCl₂.

Titrate this compound (0–100 µM) against a fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC).

Measure fluorescence (ex/em: 380/460 nm) to calculate IC₅₀ values.
Data interpretation : Plot Lineweaver-Burk graphs to distinguish competitive vs. non-competitive inhibition. The guanidine group likely mimics arginine side chains, competing for the enzyme’s active site .

Advanced Question: What analytical strategies resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from:

  • Purity variations : Validate compound purity (>98%) via HPLC and elemental analysis .
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to ensure reproducibility .
  • Interference controls : Include negative controls (e.g., guanidine-free analogs) to isolate target-specific effects .

Advanced Question: How can researchers optimize chromatographic separation of this compound from byproducts?

Answer:
Use reverse-phase HPLC :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
  • Gradient: 10% B to 90% B over 20 min.
  • Detection: UV at 254 nm.
    Note : TFA enhances peak symmetry by ion-pairing with the guanidinium group. Confirm peak identity via spiking with synthesized standards .

Advanced Question: What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?

Answer:
Accelerated stability studies :

Prepare solutions in buffers (pH 2–10) and incubate at 40°C for 14 days.

Analyze degradation products via LC-MS.

Calculate degradation kinetics (e.g., Arrhenius plots).
Key findings : The ester bond is labile in alkaline conditions (pH >8), hydrolyzing to 4-aminophenol and 4-guanidinobenzoic acid. Store at pH 5–6 and 4°C for maximum stability .

Advanced Question: How can researchers assess the compound’s potential in polymer or biomaterial applications?

Answer:
Methodology :

  • Copolymer synthesis : React with acrylate monomers via free-radical polymerization.
  • Material characterization :
    • DSC to measure glass transition temperature (Tg).
    • FTIR to confirm incorporation of guanidine groups.
    • Swelling studies in PBS to evaluate hydrophilicity.
      Applications : The guanidine moiety enhances antimicrobial properties, making it suitable for biomedical coatings .

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